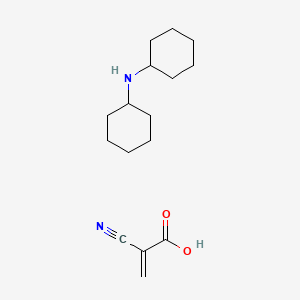

Dicyclohexylamine 2-cyanoacrylate

Vue d'ensemble

Description

Dicyclohexylamine 2-cyanoacrylate is a chemical compound with a molecular weight of 278.39 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .

Molecular Structure Analysis

The InChI code for Dicyclohexylamine 2-cyanoacrylate is1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

Dicyclohexylamine 2-cyanoacrylate is a solid at room temperature . It has a molecular weight of 278.39 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .Applications De Recherche Scientifique

Methods of Application: The process involves using frustrated Lewis pair based initiators to promote controlled polymerization, allowing for the creation of homopolymeric cyanoacrylates and block copolymers with controlled sequences .

Results: This method results in polymers with specific structural and molecular parameters, such as molecular weight and distribution, which are critical for their suitability in various applications .

Methods of Application: The compound’s rapid polymerizability is exploited to create materials with very specific properties required for advanced technological applications .

Results: The outcome is the production of diverse materials that play a critical role in the advancement of technology in various sectors .

Methods of Application: The compound’s polymerization properties are used to develop coatings that can reveal latent fingerprints on various surfaces .

Results: This application provides a reliable method for forensic analysis, aiding in criminal investigations .

Methods of Application: The compound is applied to printing plates to create a surface that can effectively transfer ink to paper .

Results: The enhanced printing plates result in higher quality prints with improved durability and precision .

Methods of Application: The optical properties of the polymers formed from Dicyclohexylamine 2-cyanoacrylate are harnessed for these applications .

Results: This leads to advancements in optical sensor technology and holographic media, expanding the capabilities of optical engineering .

Methods of Application: It is used as a surgical suture replacement, bonding tissues together during medical procedures .

Results: This application provides a quick and effective alternative to traditional suturing, improving healing times and reducing scarring .

Methods of Application: The compound’s ability to inhibit spermidine synthase is used to target and suppress the growth of various bacterial strains .

Results: Studies have shown differential effects on bacterial strains, with some being highly sensitive and others resistant, indicating potential for targeted antibacterial therapies .

Methods of Application: Dicyclohexylamine 2-cyanoacrylate is combined with other compounds to generate electrochemiluminescence at physiological pH conditions, with high quantum efficiency .

Results: The stable visual electrochemiluminescence emission has been successfully demonstrated, offering a novel method for detection and analysis .

Methods of Application: The compound’s reactivity is exploited in synthesizing new chemical entities, which can have diverse applications across different fields .

Results: The synthesis of new compounds can lead to the development of innovative materials and pharmaceuticals .

Methods of Application: The compound is incorporated into rubber and plastic formulations to enhance their resistance to oxidative degradation .

Results: The treated materials exhibit improved performance characteristics, such as increased resistance to wear and environmental factors .

Methods of Application: Its chemical properties are utilized to formulate pesticides and fertilizers that are more effective and environmentally friendly .

Results: The application of these agrochemicals can lead to better crop management and sustainable agricultural practices .

Methods of Application: The compound’s properties are harnessed to create vibrant colors and finishes that are long-lasting and resistant to fading .

Results: Textiles treated with these chemicals exhibit enhanced quality and aesthetic appeal, contributing to the industry’s innovation .

Methods of Application: It polymerizes rapidly upon exposure to moisture, creating a strong bond between a variety of materials including plastics, metals, and rubbers .

Results: The result is a quick-setting adhesive that provides a durable bond, suitable for both industrial and household use .

Methods of Application: The compound is combined with other reagents to produce a stable electrochemiluminescent signal that can be used for the detection of various analytes .

Results: This has led to the creation of sensitive and rapid analytical techniques for environmental monitoring and clinical diagnostics .

Methods of Application: Its reactivity is harnessed to build molecular structures that are precursors to pharmaceuticals and other biologically active compounds .

Results: The synthesis of these molecules can lead to the discovery of new drugs and treatments for various diseases .

Methods of Application: It acts as an accelerator in the vulcanization process, improving the elasticity and strength of rubber products .

Results: Rubber products treated with this compound exhibit increased durability and resistance to environmental factors .

Methods of Application: It is used to synthesize dyes that provide long-lasting and vibrant colors for fabrics .

Results: Textiles dyed with these compounds show enhanced color stability and resistance to fading .

Methods of Application: It forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Results: Metals treated with this compound have a longer lifespan and maintain their structural integrity even under harsh conditions .

Safety And Hazards

Dicyclohexylamine 2-cyanoacrylate is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNPAIJSVOOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine 2-cyanoacrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)

![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)